molecular formula C10H12O B13027357 cis-Styryl ethyl ether CAS No. 13294-31-0

cis-Styryl ethyl ether

Cat. No.: B13027357
CAS No.: 13294-31-0
M. Wt: 148.20 g/mol
InChI Key: FZHNODDFDJBMAS-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Styryl ethyl ether: is an organic compound with the molecular formula C₁₀H₁₂O. It is a type of α,β-unsaturated ether, characterized by the presence of a double bond between the alpha and beta carbon atoms adjacent to the ether oxygen. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of ethers like cis-Styryl ethyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-Styryl ethyl ether in chemical reactions involves the formation of reactive intermediates such as carbocations during cationic copolymerization. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the styryl group . In hydrolysis reactions, the ether bond is cleaved in the presence of an acid, leading to the formation of alcohol and aldehyde products .

Biological Activity

Cis-Styryl ethyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of styryl compounds, it exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound can be represented as follows:

C9H10O\text{C}_9\text{H}_{10}\text{O}

The structure features a styryl group attached to an ethyl ether moiety, which influences its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cis-styryl derivatives. For instance, a series of styryl-2(3H)-benzothiazolone analogs were synthesized and tested for cytotoxicity against various cancer cell lines. One notable compound exhibited an IC50 value of 0.13 µM against EA.hy926 endothelial cells, indicating significant anti-proliferative effects .

Table 1: Cytotoxicity of Styryl Compounds

CompoundCell LineIC50 (µM)
26ZEA.hy9260.13
4MDA-MB-2311.35
3HT-290.008
2MCF-72.42

The mechanism of action appears to involve the disruption of microtubule dynamics and inhibition of angiogenesis, making these compounds promising candidates for further development in cancer therapy.

Antimicrobial Activity

Cis-styryl compounds have also demonstrated antimicrobial properties. A study involving the synthesis and evaluation of various derivatives found that certain cis-styryl ethers exhibited significant antibacterial activity against common pathogens .

Table 2: Antimicrobial Activity of Cis-Styryl Compounds

CompoundPathogenZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that cis-styryl derivatives may possess neuroprotective properties through selective inhibition of monoamine oxidases (MAOs). Specifically, studies on similar compounds have shown that cis isomers preferentially inhibit MAO-A, which is linked to neuroprotection and potential therapeutic effects in neurological disorders .

Case Study 1: Anticancer Properties

In a preclinical study, researchers evaluated the anticancer effects of cis-styryl derivatives in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The compound was effective in inhibiting bacterial growth and showed synergistic effects when combined with standard antibiotics.

Properties

CAS No.

13294-31-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

[(Z)-2-ethoxyethenyl]benzene

InChI

InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-

InChI Key

FZHNODDFDJBMAS-HJWRWDBZSA-N

Isomeric SMILES

CCO/C=C\C1=CC=CC=C1

Canonical SMILES

CCOC=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.